Technical Guide: Physicochemical Properties of 4-(Boc-amino)-2-hydroxypyridine
Technical Guide: Physicochemical Properties of 4-(Boc-amino)-2-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of the chemical compound 4-(Boc-amino)-2-hydroxypyridine, also referred to as tert-butyl (2-hydroxypyridin-4-yl)carbamate. Due to its role as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents, a thorough understanding of its properties is essential. This document compiles available data, provides a detailed synthetic protocol, and presents a logical workflow for its preparation.
Core Physicochemical Properties
Quantitative data for 4-(Boc-amino)-2-hydroxypyridine is primarily based on its molecular formula and calculated values, with limited experimentally determined properties publicly available. The following table summarizes its core identifiers and properties.
| Property | Value | Source |
| IUPAC Name | tert-butyl N-(2-oxo-1H-pyridin-4-yl)carbamate | |
| CAS Number | 1363383-37-2 | [1] |
| Molecular Formula | C₁₀H₁₄N₂O₃ | [1] |
| Molecular Weight | 210.23 g/mol | [1][2] |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC(=O)NC=C1 | |
| InChI Key | DRZYCRFOGWMEES-UHFFFAOYSA-N | [3] |
| Appearance | Solid (predicted) | [4] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Good solubility in common organic solvents such as dichloromethane and N,N-dimethylformamide (DMF) is expected. Limited solubility in water is predicted due to the hydrophobic Boc protecting group. | [5] |
| pKa | Not available | |
| LogP (calculated) | 1.9 | [3] |
Comparative Physicochemical Data of Precursor and Related Analogs
To provide context for the properties of 4-(Boc-amino)-2-hydroxypyridine, the following table details the experimentally determined physicochemical properties of its precursor, 4-amino-2-hydroxypyridine, and other related aminopyridine and hydroxypyridine isomers.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa |
| 4-Amino-2-hydroxypyridine | C₅H₆N₂O | 110.11 | 219-221 | 310.7 (Predicted) | 11.49 (Predicted) |
| 4-Aminopyridine | C₅H₆N₂ | 94.11 | 155-158 | 273 | 9.11 |
| 2-Aminopyridine | C₅H₆N₂ | 94.11 | 57.5-58.1 | 210.6 | 6.86 |
| 2-Hydroxypyridine | C₅H₅NO | 95.10 | 105-107 | 281 | 11.7 (Acidic) / 2.43 (Basic) |
Experimental Protocols
Synthesis of 4-(Boc-amino)-2-hydroxypyridine
The synthesis of 4-(Boc-amino)-2-hydroxypyridine is typically achieved through the protection of the amino group of 4-amino-2-hydroxypyridine using di-tert-butyl dicarbonate ((Boc)₂O). This reaction is a standard procedure in organic chemistry for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto an amine.
Materials:
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4-amino-2-hydroxypyridine
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Di-tert-butyl dicarbonate ((Boc)₂O)
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Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
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Base (e.g., Triethylamine (TEA), Sodium bicarbonate)
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Water
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Ethyl acetate
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Brine
Procedure:
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Dissolution: Dissolve 4-amino-2-hydroxypyridine in a suitable solvent such as THF or DCM in a reaction flask.
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Addition of Base: Add a base, such as triethylamine or sodium bicarbonate, to the solution. The base acts as a scavenger for the acid byproduct of the reaction.
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Addition of (Boc)₂O: Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature with stirring.
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Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.
-
Work-up:
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Quench the reaction by adding water.
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Extract the aqueous layer with an organic solvent like ethyl acetate.
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Combine the organic layers and wash with water and then brine to remove any remaining impurities.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel to yield pure 4-(Boc-amino)-2-hydroxypyridine.
Mandatory Visualizations
Synthesis Workflow of 4-(Boc-amino)-2-hydroxypyridine
The following diagram illustrates the general workflow for the synthesis of 4-(Boc-amino)-2-hydroxypyridine from its precursor, 4-amino-2-hydroxypyridine.
Caption: Synthetic route for 4-(Boc-amino)-2-hydroxypyridine.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies in the public domain detailing the biological activity or the involvement of 4-(Boc-amino)-2-hydroxypyridine in any specific signaling pathways. Aminopyridine derivatives, in general, are known to have a wide range of biological activities, including acting as potassium channel blockers.[6][7] However, the introduction of the Boc protecting group significantly alters the molecule's properties, and its primary utility is as a synthetic intermediate for the creation of more complex molecules for biological evaluation. Further research is required to elucidate any intrinsic biological functions of this compound.
References
- 1. 4-(Boc-aMino)-2-hydroxypyridine | 1363383-37-2 [chemicalbook.com]
- 2. tert-Butyl (3-hydroxypyridin-2-yl)carbamate | C10H14N2O3 | CID 20624431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(Boc-amino)pyridine | C10H14N2O2 | CID 9990210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(Boc-amino)pyridine Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price [pipzine-chem.com]
- 6. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 7. 4-Aminopyridine | 504-24-5 [chemicalbook.com]
